
Pyrazole
Overview
Description
Pyrazole is an organic compound belonging to the azole group, characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The molecular formula of this compound is C₃H₄N₂. This heterocyclic compound is known for its weak basicity and is a significant scaffold in various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazole can be synthesized through several methods:
Condensation of Hydrazines with 1,3-Diketones: This is a classical method where hydrazines react with 1,3-diketones to form pyrazoles.
Cycloaddition Reactions: Pyrazoles can also be synthesized via [3+2] cycloaddition reactions involving diazo compounds and dipolarophiles.
Dehydrogenative Coupling: This method involves the coupling of 1,3-diols with arylhydrazines in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often involves the condensation of hydrazines with diketones under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent and a catalyst to facilitate the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of pyrazoline derivatives.
Substitution: this compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride can be used for the reduction of this compound.
Substitution: Substitution reactions often involve reagents like aryl halides and catalysts such as palladium.
Major Products:
Oxidation: Oxidized this compound derivatives.
Reduction: Pyrazoline derivatives.
Substitution: N-arylpyrazoles and other substituted pyrazoles.
Scientific Research Applications
Pyrazole and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
Pyrazole exerts its effects through various mechanisms:
Molecular Targets: this compound targets enzymes such as alcohol dehydrogenase and receptors like the estrogen receptor.
Pathways Involved: this compound can inhibit the activity of enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Imidazole: Another five-membered ring compound with two nitrogen atoms, but in non-adjacent positions.
Isoxazole: Similar to pyrazole but with an oxygen atom replacing one of the nitrogen atoms.
Thiazole: Contains a sulfur atom and a nitrogen atom in the five-membered ring.
Uniqueness of this compound:
Structural Features: The adjacent nitrogen atoms in this compound provide unique electronic properties and reactivity compared to other similar compounds.
Biological Activity: this compound derivatives often exhibit distinct biological activities, making them valuable in drug development and other applications.
This compound’s unique structure and versatile reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Biological Activity
Pyrazole is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound and its derivatives, supported by data tables, case studies, and detailed research findings.
1. General Properties and Structure
This compound derivatives are characterized by a variety of substituents that can significantly influence their biological activity. The basic structure consists of two adjacent nitrogen atoms in a five-membered ring, which allows for numerous modifications leading to different pharmacological effects.
2. Pharmacological Activities
This compound and its derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory
- Antimicrobial
- Anticancer
- Antioxidant
- Analgesic
- Antiviral
- Antidiabetic
These activities make this compound a versatile scaffold for drug development.
3.1 Anti-inflammatory Activity
Several studies have reported the anti-inflammatory properties of this compound derivatives. For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models. Compound 4b demonstrated significant anti-inflammatory activity comparable to standard drugs like indomethacin .
3.2 Antimicrobial Activity
This compound derivatives have shown promising antimicrobial effects against various pathogens. Research indicates that certain compounds are effective against Mycobacterium tuberculosis and other bacterial strains such as E. coli and Bacillus subtilis. In one study, compounds were screened at concentrations as low as 6.25 µg/mL, with some achieving up to 98% inhibition compared to standard treatments .
3.3 Anticancer Activity
The anticancer potential of this compound has been extensively studied. For example, this compound-3-carboxamide derivatives exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and Jurkat cells. Notably, one compound showed an IC50 value of 0.19 µM against BRAF (V600E) mutation . Table 1 summarizes key findings from recent studies on anticancer activity.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 28 | HepG2 | 0.19 | Kinase inhibition |
Compound 30 | WM266.4 | 1.50 | Cell cycle arrest |
Compound 35 | HCT-116 | 1.1 | Cytotoxicity |
3.4 Antioxidant Activity
This compound derivatives have also been evaluated for their antioxidant properties using various assays such as DPPH scavenging and ABTS assays. Some derivatives displayed strong antiradical activity, indicating their potential in combating oxidative stress-related diseases .
4. Case Studies
Case Study 1: Anti-tubercular Activity
A study synthesized new thienothis compound compounds that were tested against Mycobacterium tuberculosis. Compounds showed promising results with significant inhibition rates compared to standard drugs .
Case Study 2: Neuroprotective Effects
Research into this compound derivatives has revealed neuroprotective properties, particularly in models of neurodegenerative diseases where they demonstrated the ability to inhibit monoamine oxidase B (MAO-B), offering potential therapeutic avenues for conditions like Parkinson's disease .
5. Conclusion
The biological activity of this compound is extensive and varied, making it a valuable compound in drug discovery and development. Its ability to modulate multiple biological pathways highlights its potential as a lead compound for new therapeutic agents across various medical fields.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for pyrazole derivatives, and how can reaction conditions be optimized for reproducibility?
- Methodological Guidance : Begin with classical methods like the Knorr this compound synthesis or 1,3-dipolar cycloaddition. Optimize variables (temperature, solvent, catalyst) using factorial design experiments. Monitor reaction progress via TLC or HPLC and confirm purity via melting point analysis and NMR spectroscopy .
- Data Interpretation : Compare yields and purity metrics across trials. Use statistical tools (e.g., ANOVA) to identify significant variables affecting outcomes .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how can structural ambiguities be resolved?
- Techniques : Prioritize H/C NMR for ring proton/carbon assignments, FT-IR for functional groups (e.g., C=O at ~1670 cm), and MS for molecular weight confirmation. For crystallographic data, use X-ray diffraction .
- Troubleshooting : If spectral data conflicts with expected structures (e.g., tautomerism in this compound vs. pyrazolone), employ computational methods (DFT) to predict chemical shifts or coupling constants .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?
- Approach : Use density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps) and predict reactivity. For biological targets (e.g., COX-2 inhibitors), perform molecular docking to evaluate binding affinities .
- Validation : Cross-validate computational predictions with in vitro assays (e.g., IC measurements) to refine models. Address discrepancies by adjusting force fields or solvation parameters .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Analysis Framework : Conduct meta-analyses of published data, accounting for variables like assay protocols (e.g., MIC vs. IC), cell lines, and compound purity. Use funnel plots to detect publication bias .
- Experimental Replication : Reproduce key studies under controlled conditions, standardizing parameters such as solvent (DMSO concentration) and incubation time .
Q. How can this compound derivatives be tailored for neurodegenerative disease therapeutics, considering blood-brain barrier (BBB) permeability?
- Design Criteria : Modify substituents to enhance lipophilicity (e.g., alkyl chains) while maintaining low molecular weight (<500 Da). Use in silico tools (e.g., BBB Predictor) to screen candidates .
- In Vivo Validation : Employ murine models to assess pharmacokinetics and neuroprotective effects. Measure biomarker levels (e.g., Aβ plaques) via ELISA or immunohistochemistry .
Q. Methodological Pitfalls and Solutions
Q. Why do certain this compound syntheses yield unexpected byproducts (e.g., pyrazolones), and how can this be mitigated?
- Root Cause Analysis : Byproduct formation often stems from competing cyclization pathways or pH-sensitive intermediates. For example, acidic conditions favor pyrazolone formation via keto-enol tautomerism .
- Optimization : Adjust reaction pH (use buffered systems) or switch catalysts (e.g., from Brønsted acids to Lewis acids like ZnCl). Monitor intermediates via in situ IR spectroscopy .
Q. What are best practices for evaluating the environmental impact of this compound-based agrochemicals in non-target organisms?
- Ecotoxicity Assessment : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests). For field studies, apply LC-MS/MS to quantify this compound residues in soil/water .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and optimize atom economy via one-pot syntheses .
Q. Data Presentation and Reproducibility
Properties
IUPAC Name |
1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKZEGDFNFYCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
105809-46-9 | |
Record name | 1H-Pyrazole, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105809-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059774 | |
Record name | Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Pyrazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17016 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.19 [mmHg] | |
Record name | Pyrazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17016 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
288-13-1 | |
Record name | Pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02757 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QD5KJZ7ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.